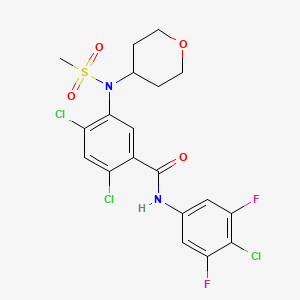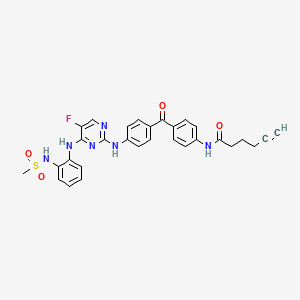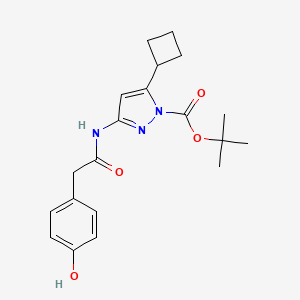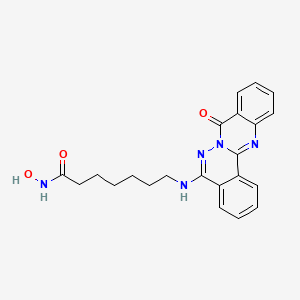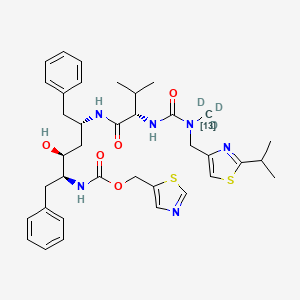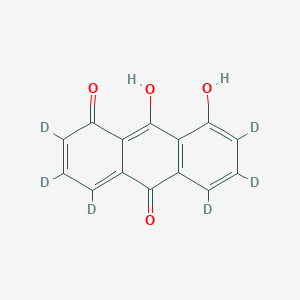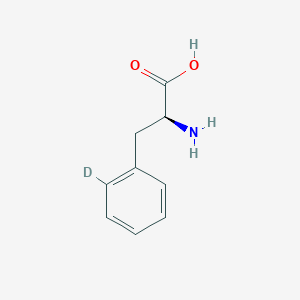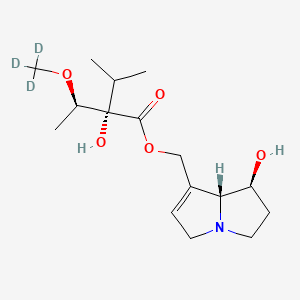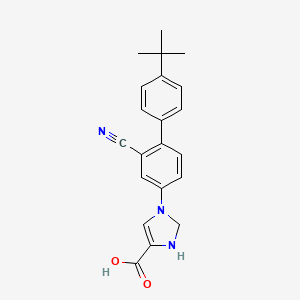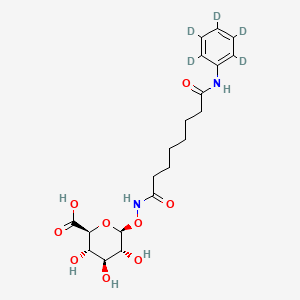
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide: is a deuterium-labeled metabolite of Suberoylanilide Hydroxamic Acid. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C20H23D5N2O9 and a molecular weight of 445.48 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide involves the incorporation of deuterium into Suberoylanilide Hydroxamic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that introduce the deuterium label into the molecule .
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may result in the formation of oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .
Applications De Recherche Scientifique
Chemistry: In chemistry, Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is used as a stable isotope-labeled compound for various analytical and research purposes. It helps in the study of metabolic pathways and the identification of metabolites .
Biology: In biological research, the compound is used to investigate the metabolic processes involving Suberoylanilide Hydroxamic Acid. It serves as a tool for studying the pharmacokinetics and pharmacodynamics of related compounds .
Medicine: While not intended for therapeutic use, this compound is used in preclinical studies to understand the potential medical applications of Suberoylanilide Hydroxamic Acid and its derivatives .
Industry: In the industrial sector, the compound is used in the development and testing of new chemical processes and products. It serves as a reference standard in quality control and analytical testing .
Mécanisme D'action
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound acts as a chelator for zinc ions found in the active site of HDACs, thereby blocking their activity . This mechanism is similar to that of Suberoylanilide Hydroxamic Acid, which is known to modulate neuroplasticity and other cellular processes .
Comparaison Avec Des Composés Similaires
- Suberoylanilide Hydroxamic Acid (Vorinostat)
- Suberoylanilide Hydroxamic Acid Beta-D-Glucuronide (unlabeled)
- Other HDAC inhibitors such as Trichostatin A and Panobinostat
Uniqueness: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium label allows for the precise tracking of the compound in biological systems, providing valuable insights into its metabolic fate and interactions .
Propriétés
Formule moléculaire |
C20H28N2O9 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1/i3D,4D,5D,8D,9D |
Clé InChI |
AGXZHORDQQELAH-QLOQXHLUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
